N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide
Description
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a synthetic small molecule featuring a fused pyrano[4,3-c]pyrazole core substituted with a cyclopentyl group, a methyl-linked acetamide side chain, and a 4-fluorophenyl moiety. Its structural complexity arises from the tetrahydropyrano ring fused to the pyrazole system, which confers rigidity and influences its three-dimensional conformation.
The compound’s structural determination likely relies on X-ray crystallography, with tools like the SHELX software suite playing a critical role in refining crystallographic data to achieve high-resolution models . While specific biological targets remain uncharacterized in the provided evidence, analogs with similar scaffolds are often explored as kinase inhibitors or GPCR modulators due to their heterocyclic frameworks and aromatic substituents.
Properties
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c21-15-7-5-14(6-8-15)11-20(25)22-12-18-17-13-26-10-9-19(17)24(23-18)16-3-1-2-4-16/h5-8,16H,1-4,9-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBQHUJNEWCVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a tetrahydropyrano moiety fused with a pyrazole ring, suggests various biological activities that warrant detailed examination.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H27N3O
- Molecular Weight : 343.4 g/mol
- CAS Number : 1798623-32-5
The structural complexity of this compound contributes to its diverse biological activities. The presence of the cyclopentyl group enhances lipophilicity, potentially influencing pharmacokinetic properties and interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various pharmacological effects including:
- Anti-inflammatory activity
- Anticancer properties
- Kinase inhibition
The biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. For instance, the pyrazole moiety is known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This interaction can lead to reduced inflammation and pain relief.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their potential therapeutic applications:
- Kinase Inhibition : A study on related pyrazole derivatives revealed potent inhibitory activity against various kinases such as CDK4 and ARK5. These kinases are crucial in regulating cell cycle progression and apoptosis, making them valuable targets for cancer therapy .
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that similar compounds exhibited significant growth inhibitory effects on cancer cell lines at low concentrations (30–100 nM), indicating their potential as anticancer agents .
- Structure-Activity Relationship (SAR) : Extensive SAR studies have shown that modifications to the pyrazole and tetrahydropyrano structures can enhance biological activity. For example, substituting different groups at specific positions has been linked to improved potency against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis in tumor cells | |
| Kinase inhibition | Targeting CDK4 and ARK5 |
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| N-(Cyclopentyl Pyrazole) | K562 (Leukemia) | 50 |
| N-(Cyclopentyl Pyrazole) | DU145 (Prostate) | 70 |
| N-(Cyclopentyl Pyrazole) | HCT15 (Colorectal) | 30 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide (), differing in three key aspects:
Heterocyclic Core: The target compound features a tetrahydropyrano[4,3-c]pyrazole system, whereas the analogue employs a tetrahydrocyclopenta[c]pyrazole ring. The pyrano ring introduces an oxygen atom, increasing polarity compared to the all-carbon cyclopenta system.
Aromatic Substituents : The 4-fluorophenyl group in the target compound contrasts with the thiophene moiety in the analogue. Fluorine’s electronegativity enhances metabolic stability and hydrophobic interactions, while thiophene’s sulfur atom may facilitate π-π stacking or metal coordination.
Physicochemical and Predicted Pharmacokinetic Properties
The target compound’s higher logP (predicted via substituent contributions) suggests improved membrane permeability but may reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
